N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide

Transporter inhibition OCT1/SLC22A1 ADME-Tox profiling

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide (CAS 2034269-63-9) is a synthetic heterocyclic small molecule (MF: C₁₄H₁₁N₃O₃S; MW: 301.32 g/mol) that embeds a pyrrolo[3,4-b]pyridine-5,7-dione core connected via an ethylenediamine linker to a thiophene-3-carboxamide terminus. It belongs to the broader pyrrolopyridine-dione carboxamide class, which has been explored in kinase-targeted patent landscapes, notably as inhibitors of Akt/PKB and CDK family kinases.

Molecular Formula C14H11N3O3S
Molecular Weight 301.32
CAS No. 2034269-63-9
Cat. No. B2575630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide
CAS2034269-63-9
Molecular FormulaC14H11N3O3S
Molecular Weight301.32
Structural Identifiers
SMILESC1=CC2=C(C(=O)N(C2=O)CCNC(=O)C3=CSC=C3)N=C1
InChIInChI=1S/C14H11N3O3S/c18-12(9-3-7-21-8-9)16-5-6-17-13(19)10-2-1-4-15-11(10)14(17)20/h1-4,7-8H,5-6H2,(H,16,18)
InChIKeyMQPIDICVYKRIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide (CAS 2034269-63-9) – Procurement-Grade Chemical Identity and Compound Class Definition


N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide (CAS 2034269-63-9) is a synthetic heterocyclic small molecule (MF: C₁₄H₁₁N₃O₃S; MW: 301.32 g/mol) that embeds a pyrrolo[3,4-b]pyridine-5,7-dione core connected via an ethylenediamine linker to a thiophene-3-carboxamide terminus . It belongs to the broader pyrrolopyridine-dione carboxamide class, which has been explored in kinase-targeted patent landscapes, notably as inhibitors of Akt/PKB and CDK family kinases [1]. The compound features a distinctive 3-substituted thiophene carboxamide regioisomer, distinguishing it from the more common thiophene-2-carboxamide analogs, and possesses a molecular formula identical to the clinically used microtubule inhibitor Nocodazole (CAS 31430-18-9) despite a completely different scaffold topology and biological mechanism .

Why Generic Substitution Fails for N-(2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide – Key Structural Discrimination Factors


Superficial similarity within the pyrrolopyridine-dione carboxamide class obscures critical molecular features that abolish equipotency if substituted. The target compound incorporates a thiophene-3-carboxamide regioisomer, whereas most commercially available analogs bear a thiophene-2-carboxamide or substituted thiophene-2-carboxamide moiety (e.g., 5-chloro or acrylamide-extended variants) . This regioisomeric shift alters the vector of the terminal aromatic ring, which directly impacts target binding geometry, as evidenced by patent structure-activity relationship (SAR) data showing that thiophene substitution position modulates kinase inhibitory potency [1]. Additionally, the compound is an isobaric isomer of Nocodazole (identical molecular formula C₁₄H₁₁N₃O₃S) yet possesses a completely distinct scaffold, meaning that physicochemical surrogacy cannot predict biological activity; incorrect substitution would result in an inactive or off-target profile in any assay built around this specific chemotype [2]. These structural discriminators necessitate exact identity procurement rather than analog substitution.

Quantitative Differentiation Evidence for N-(2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide – Head-to-Head Comparator Analysis


Human OCT1 Transporter Inhibition – Activity Comparison Against Closest Structural Analogs

The target compound was tested for inhibition of human organic cation transporter 1 (OCT1/SLC22A1) in a HEK293 cellular uptake assay using the fluorescent substrate ASP+, yielding an IC₅₀ of 138,000 nM (138 µM) [1]. This represents a weak but quantifiable interaction with the OCT1 transporter. For comparison, the known OCT1 inhibitor Verapamil exhibits an IC₅₀ of approximately 2.9 µM under comparable assay conditions, while the reference inhibitor Quinidine shows an IC₅₀ of ~16.6 µM [2]. The target compound is approximately 48-fold weaker than Verapamil and 8-fold weaker than Quinidine at OCT1, indicating a distinct OCT1 interaction profile that may be advantageous in screening campaigns where OCT1-mediated off-target effects need to be minimized. Within the pyrrolopyridine-dione carboxamide subseries, no other analog has publicly reported OCT1 inhibition data for direct intra-class comparison.

Transporter inhibition OCT1/SLC22A1 ADME-Tox profiling Drug-drug interaction

Thiophene Carboxamide Regioisomerism – Position 3 vs. Position 2 Substitution and Impact on Kinase SAR

The target compound bears a thiophene-3-carboxamide group, whereas the dominant commercial analog class (e.g., 5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide) uniformly employs a thiophene-2-carboxamide substitution pattern . Patent SAR data across the pyrrolopyridine-dione chemotype demonstrate that the position of the thiophene carboxamide attachment significantly influences kinase inhibitory potency, with thiophene-3-carboxamide derivatives displaying distinct activity profiles from their 2-substituted counterparts in Akt inhibition assays [1]. The target compound's 3-substitution places the sulfur atom in a different spatial orientation relative to the pyrrolopyridine-dione core, altering hydrogen-bonding geometry at the kinase hinge region. This regioisomeric difference provides a structural basis for differentiated target engagement that cannot be replicated by any 2-substituted analog.

Kinase inhibitor SAR Thiophene regioisomerism Pyrrolopyridine scaffold Medicinal chemistry

Isobaric Scaffold Discrimination – Nocodazole (Identical Molecular Formula) vs. Pyrrolopyridine-Dione Carboxamide

An often-overlooked procurement risk is isobaric molecular formula identity. The target compound (CAS 2034269-63-9) shares the exact molecular formula C₁₄H₁₁N₃O₃S (MW 301.32) with Nocodazole (CAS 31430-18-9), a well-characterized microtubule polymerization inhibitor . However, Nocodazole is a benzimidazole carbamate derivative (InChI Key: KYRVNWMVYQXFEU-UHFFFAOYSA-N), whereas the target compound is a pyrrolo[3,4-b]pyridine-5,7-dione thiophene carboxamide (InChI Key: MQPIDICVYKRIRB-UHFFFAOYSA-N). Despite identical bulk physicochemical descriptors (MF, MW, heavy atom count), the two compounds have completely distinct biological mechanisms: Nocodazole binds β-tubulin (IC₅₀ ~0.2–0.6 µM for Abl kinase off-target) and arrests mitosis , while the target compound is associated with kinase inhibition patents (Akt, CDK families) . This isobaric pair exemplifies why molecular formula alone is an insufficient procurement criterion.

Isobaric isomer differentiation Scaffold hopping Target specificity Chemical proteomics

Linker Saturation and Flexibility – Ethyl Linker vs. Acrylamide-Extended Analogs in Target Engagement Geometry

The target compound incorporates a saturated ethyl linker (-CH₂-CH₂-) between the pyrrolopyridine-dione core and the thiophene carboxamide terminus. A closely related analog, (E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS 2035036-84-9), replaces this saturated linker with an α,β-unsaturated acrylamide moiety that introduces conformational rigidity and an additional Michael acceptor electrophile . In kinase inhibitor design, linker saturation directly affects the dihedral angle between the core and the terminal ring, modulating ATP-binding site complementarity. The saturated ethyl linker of the target compound permits greater torsional freedom (three rotatable bonds in the linker), which may allow induced-fit adaptation to kinase pockets that the planar, conjugated acrylamide linker cannot access. Conversely, the acrylamide analog's electrophilic warhead introduces potential for covalent target modification absent in the target compound.

Linker SAR Conformational flexibility Ethylenediamine linker Binding pose optimization

Validated Application Scenarios for N-(2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide Based on Quantitative Evidence


ADME-Tox Transporter Counter-Screening Panels Requiring Defined OCT1 Interaction Profiles

The compound's weak OCT1 inhibition (IC₅₀ = 138 µM) positions it as a low-liability reference control in SLC22A1 transporter screening assays [1]. In pharmaceutical ADME-Tox panels, compounds with IC₅₀ > 100 µM for OCT1 are generally classified as low-risk for transporter-mediated drug-drug interactions. Researchers establishing OCT1 assay validation protocols can use this compound as a negative-to-weak control, enabling calibration of the dynamic range between strong inhibitors (e.g., Verapamil, IC₅₀ ~2.9 µM) and truly inactive compounds. The documented HEK293/OCT1/ASP+ assay format [1] provides a directly replicable experimental protocol.

Kinase Inhibitor Hit Expansion and Scaffold-Hopping Library Design in Pyrrolopyridine-Dione Chemical Space

As a thiophene-3-carboxamide regioisomer within the pyrrolopyridine-dione kinase inhibitor class described in WO2007076423A2 (Akt inhibitors) and related CDK inhibitor patents [2], this compound fills a gap in chemical libraries that are typically saturated with thiophene-2-carboxamide variants. Medicinal chemistry teams pursuing structure-activity relationship (SAR) studies around the thiophene attachment position can procure this compound as a key 3-substituted reference point to benchmark against the more common 2-substituted analogs, enabling systematic exploration of kinase hinge-region binding vectors.

Isobaric Isomer Discrimination Studies and Analytical Method Development for Compound Identity Verification

The identical molecular formula (C₁₄H₁₁N₃O₃S) shared with Nocodazole creates a rigorous test case for analytical chemistry method development [3]. Quality control laboratories can use the target compound to validate chromatographic separation methods (HPLC, UPLC) that must distinguish isobaric isomers with completely different InChI Keys (MQPIDICVYKRIRB vs. KYRVNWMVYQXFEU). This application is directly relevant to CROs and compound management facilities that require robust identity confirmation workflows to prevent isobaric mis-shipment errors.

Covalent vs. Non-Covalent Mechanism-of-Action Probe Pair Studies in Chemical Biology

The target compound's saturated ethyl linker distinguishes it from the acrylamide-extended analog (CAS 2035036-84-9) that bears a Michael acceptor warhead . Chemical biology groups investigating reversible vs. irreversible target engagement can employ both compounds as a matched pair: the target compound serves as the reversible equilibrium binder, while the acrylamide analog provides the potential covalent probe. This paired experimental design enables clean interpretation of whether observed biological effects depend on covalent bond formation or arise from reversible binding alone.

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